Tolcapone-d4

Analytical Chemistry Mass Spectrometry Pharmacokinetics

Quantifying Tolcapone in plasma, CSF, or tissue by LC-MS/MS without a deuterated internal standard introduces matrix effects and ionization variability that compromise assay accuracy. Tolcapone-d4 (CAS 1246816-93-2) resolves this with a +4 Da mass shift enabling unambiguous chromatographic resolution from unlabeled Tolcapone. • ≥98% purity meets ICH M10 bioanalytical method validation requirements for internal standards. • Ideal for CNS distribution studies-Tolcapone penetrates the blood-brain barrier; the d4-IS corrects extraction losses across brain tissue and CSF matrices. • Supplied with full characterization (NMR, MS, HPLC) for ANDA/DMF regulatory filing support and USP/EP traceability.

Molecular Formula C14H11NO5
Molecular Weight 277.26 g/mol
Cat. No. B587624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolcapone-d4
Synonyms(3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl-d4)methanone;  Ro-40-7592-d4;  Tasmar-d4; 
Molecular FormulaC14H11NO5
Molecular Weight277.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]
InChIInChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3/i2D,3D,4D,5D
InChIKeyMIQPIUSUKVNLNT-QFFDRWTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tolcapone-d4: A Deuterated Stable Isotope for COMT Inhibitor Quantification


Tolcapone-d4 (CAS 1246816-93-2) is a deuterated analog of the catechol-O-methyltransferase (COMT) inhibitor Tolcapone, where four hydrogen atoms on the methylphenyl ring are replaced with deuterium . This stable isotope labeling yields a compound with a molecular formula of C14H7D4NO5 and a molecular weight of 277.27 g/mol . It is intended for use as an internal standard for the accurate quantification of the parent drug, Tolcapone, in biological matrices using GC- or LC-MS methodologies . Tolcapone, the parent compound, is a selective, orally active, and reversible COMT inhibitor with an IC50 of 773 nM in the liver .

Why Unlabeled Tolcapone Cannot Substitute for Tolcapone-d4 in Quantitative Bioanalysis


Substituting unlabeled Tolcapone for Tolcapone-d4 in quantitative LC-MS/MS or GC-MS workflows is analytically invalid due to the fundamental requirement of isotopic differentiation. An internal standard must be distinguishable from the analyte. Unlabeled Tolcapone is chemically identical to the target analyte and would co-elute, generating an indistinguishable signal that prevents accurate quantification . In contrast, Tolcapone-d4 exhibits a +4 Da mass shift relative to unlabeled Tolcapone , allowing the mass spectrometer to differentiate and quantify both compounds simultaneously. This difference is critical for correcting matrix effects, ionization variability, and sample loss during extraction, ensuring method accuracy and reproducibility [1].

Quantifiable Differentiation Evidence for Tolcapone-d4 as an Analytical Reference Standard


Mass Shift of +4 Da Enables LC-MS/MS Differentiation from Unlabeled Tolcapone

Tolcapone-d4 provides a quantifiable mass difference of +4 daltons (Da) relative to unlabeled Tolcapone, a property essential for its function as an internal standard . Unlabeled Tolcapone has a molecular weight of 273.24 g/mol [1], whereas Tolcapone-d4, due to the substitution of four hydrogen atoms with four deuterium atoms, has a molecular weight of 277.27 g/mol . This 4 Da shift is the foundational analytical basis for distinguishing the internal standard signal from the analyte signal in mass spectrometry .

Analytical Chemistry Mass Spectrometry Pharmacokinetics

High Chemical Purity of ≥99% Enables Robust and Reliable Quantification

The utility of an internal standard is directly tied to its purity. Vendors such as Cayman Chemical and MedChemExpress specify a purity of ≥99% for Tolcapone-d4 . This high purity ensures that the internal standard response is solely from the deuterated compound, minimizing interference from impurities that could skew quantification of the analyte . In contrast, some alternative suppliers report lower purities for this compound, such as ~90% , which could compromise assay accuracy.

Analytical Chemistry Quality Control Method Validation

Tolcapone's Parent Compound Shows a 3-Fold Better Brain Penetration than Entacapone in Vivo

While not a direct property of the deuterated analog, the value of Tolcapone-d4 as a research tool is predicated on the distinct pharmacology of its parent, Tolcapone. A comparative study in rats demonstrated that Tolcapone has a significantly better brain penetration than another COMT inhibitor, Entacapone. The striatum/serum ratio for Tolcapone was 3-fold higher than that of Entacapone after intravenous administration (3 mg/kg) [1]. Additionally, Tolcapone exhibited a longer elimination half-life (t1/2β) of 2.9 hours compared to 0.8 hours for Entacapone [1].

Pharmacology Neuroscience Pharmacokinetics

Parent Compound Tolcapone is a More Potent Inhibitor of Hepatic COMT than Entacapone In Vitro

The need for accurate quantification of Tolcapone in biological samples is underscored by its unique potency profile compared to other COMT inhibitors. In an in vitro study of human liver samples, Tolcapone exhibited an IC50 of 773 nM, while Entacapone was significantly more potent with an IC50 of 151 nM (P = 0.008) [1]. This data demonstrates that even within the same drug class, the inhibition potency can vary widely, requiring compound-specific analytical methods and, consequently, a compound-specific internal standard like Tolcapone-d4.

Enzymology Pharmacology Drug Discovery

Primary Procurement Scenarios for Tolcapone-d4 Based on Differentiating Evidence


Validated Bioanalytical Method Development for Tolcapone in Plasma or Tissue

This is the primary application scenario. Researchers developing LC-MS/MS methods for quantifying Tolcapone in biological matrices (e.g., plasma, CSF, tissue homogenates) require Tolcapone-d4 as an internal standard to correct for variability in sample preparation and ionization. The +4 Da mass shift ensures the internal standard can be chromatographically resolved and spectrally differentiated from the unlabeled analyte [1]. High purity (≥99%) is essential to meet regulatory guidelines for method validation and to ensure the robustness of the assay over time [2].

Pharmacokinetic (PK) and Biodistribution Studies of Tolcapone

Given Tolcapone's superior brain penetration compared to other COMT inhibitors like Entacapone, studies investigating its CNS distribution are common [1]. Accurate quantification of Tolcapone in brain tissue and cerebrospinal fluid is critical for these studies. Tolcapone-d4 is the necessary internal standard to achieve this, ensuring that the reported drug concentrations reflect true distribution and not analytical error [2].

Quality Control and Reference Standard for Pharmaceutical Analysis

In the industrial setting, Tolcapone-d4 is used as a reference standard for analytical method validation (AMV), quality control (QC) applications, and for supporting regulatory filings such as Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) for generic Tolcapone products [1]. Its characterization data is compliant with regulatory guidelines and can be used for traceability against pharmacopeial standards (USP or EP) [1].

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